molecular formula C19H13Cl3N2O5 B3539055 methyl (2,6-dichloro-4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate

methyl (2,6-dichloro-4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate

Cat. No. B3539055
M. Wt: 455.7 g/mol
InChI Key: JAVJUVORQMDQDL-VIZOYTHASA-N
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Description

The compound you mentioned is a complex organic molecule. It contains several functional groups, including a dichlorophenyl group, an imidazolidinylidene group, and a phenoxyacetate group . These groups suggest that the compound could have interesting chemical properties and reactivity.


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different part of the molecule. For example, the dichlorophenyl group could be introduced through a halogenation reaction, and the imidazolidinylidene group could be formed through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The dichlorophenyl and phenoxyacetate groups are aromatic and would contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the dichlorophenyl group could undergo further halogenation or substitution reactions, and the imidazolidinylidene group could participate in condensation or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl and phenoxyacetate groups could make the compound relatively non-polar and lipophilic .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, it might interact with biological molecules in specific ways to exert its effects .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. Depending on its specific properties, it could potentially be hazardous if ingested, inhaled, or if it comes into contact with the skin .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under different conditions, and investigating its interactions with other molecules .

properties

IUPAC Name

methyl 2-[2,6-dichloro-4-[(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2O5/c1-28-16(25)9-29-17-13(21)5-10(6-14(17)22)7-15-18(26)24(19(27)23-15)12-4-2-3-11(20)8-12/h2-8H,9H2,1H3,(H,23,27)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVJUVORQMDQDL-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=C(C=C(C=C1Cl)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2,6-dichloro-4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (2,6-dichloro-4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate
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methyl (2,6-dichloro-4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate
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methyl (2,6-dichloro-4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate
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methyl (2,6-dichloro-4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate
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methyl (2,6-dichloro-4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate
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methyl (2,6-dichloro-4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate

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